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Compound of Interest

Compound Name: AZ3391

Cat. No.: B15142668

Technical Guide: The Radioligand [11C]AZD3391

A comprehensive review of publicly available scientific literature and data reveals no specific
information on a radioligand designated as [11C]AZD3391. Extensive searches of scholarly
databases, pharmaceutical company pipelines, and clinical trial registries did not yield any
results for a compound with this identifier. The "AZD" prefix is commonly associated with
compounds developed by AstraZeneca, however, no public records of "AZD3391" from this or
any other organization could be found.

This suggests that "[11C]AZD3391" may be:

¢ An internal, unpublished designation for a compound.

o A misnomer or typographical error in the user's query.

» Aradioligand that has not yet been described in publicly accessible scientific literature.

Given the absence of specific data for "[11C]AZD3391," this guide will instead provide a
detailed overview of a similarly named AstraZeneca compound, AZD5991, and explore the
landscape of radioligands for the a2C-adrenergic receptor, a potential area of interest given the
search context. This information is intended to provide a valuable resource for researchers,
scientists, and drug development professionals who may be investigating related targets or
compounds.
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Part 1: AZD5991 - A Potent Mcl-1 Inhibitor

It is plausible that the query for "AZD3391" was a typographical error and the intended
compound of interest was AZD5991. AZD5991 is a selective and potent inhibitor of Myeloid cell
leukemia 1 (Mcl-1), a key anti-apoptotic protein. Overexpression of Mcl-1 is a common
mechanism of resistance to anti-cancer therapies.

Core Properties of AZD5991

While a carbon-11 labeled version of AZD5991 ([11C]JAZD5991) has not been described in the
literature, understanding the properties of the parent compound is crucial for any potential
radiolabeling efforts.

Mechanism of Action: AZD5991 binds to the BH3-binding groove of the Mcl-1 protein,
preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This releases the
"brakes” on apoptosis, leading to programmed cell death in cancer cells that are dependent on
Mcl-1 for survival.

Therapeutic Potential: AZD5991 has been investigated in preclinical and clinical studies for the
treatment of various hematological malignancies, such as acute myeloid leukemia (AML) and
multiple myeloma, where Mcl-1 is often overexpressed.

Clinical Development: Clinical trials have been initiated to evaluate the safety and efficacy of
AZD5991, both as a monotherapy and in combination with other anti-cancer agents. Notably, a
clinical hold was placed on a trial of AZD5991 in combination with venetoclax due to
observations of asymptomatic elevation in cardiovascular laboratory parameters in a single
patient.[1]

Potential for [11C]AZD5991 as a PET Radioligand

A radiolabeled version of AZD5991, such as [11C]AZD5991, could serve as a valuable tool for
in vivo imaging of Mcl-1 expression in tumors. This would enable:

e Non-invasive assessment of Mcl-1 levels in patients.
» Patient selection for Mcl-1 targeted therapies.

» Monitoring of treatment response and development of resistance.
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The development of such a radioligand would require a suitable precursor for radiolabeling with
carbon-11 and subsequent preclinical evaluation to assess its binding affinity, selectivity, and in
Vivo imaging characteristics.

Part 2: Radioligands for the a2C-Adrenergic
Receptor

Another possibility is that the user is interested in PET radioligands for the a2C-adrenergic
receptor. The a2C-adrenoceptor is a G protein-coupled receptor primarily expressed in the
central nervous system and has been implicated in various neuropsychiatric disorders.

The a2C-Adrenergic Receptor as a PET Target

The a2C-adrenoceptor plays a role in modulating neurotransmitter release and is a target for
the development of novel therapeutics for conditions like schizophrenia, depression, and
cognitive disorders. PET imaging of the a2C-adrenoceptor could aid in understanding its role in
these diseases and in the development of new drugs.

Existing and Potential Radioligands for the a2C-
Adrenergic Receptor

While a radioligand named "[11C]AZD3391" for this target is not documented, several other
compounds have been investigated as antagonists for the a2C-adrenoceptor, and some have
been developed as PET ligands.

Key a2C-Adrenoceptor Antagonists:

Ki (nM) for Selectivity Selectivity
Compound Reference
human a2C over a2A over a2B
MK-912 0.15 13-fold - [2113]
JP-1302 16 ~100-fold ~100-fold [4]
Risperidone 9 5-fold - [2][3]
Paliperidone 14 5-fold - [2][3]
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ORM-13070 has been mentioned as a useful positron emission tomography ligand for the a2C-
adrenoceptor, highlighting the active research in this area.[5]

Experimental Protocols for Radioligand Development
and Evaluation

The development and characterization of a novel PET radioligand, whether for Mcl-1 or the
a2C-adrenoceptor, typically involves a series of standardized experimental protocols.

1. Radiosynthesis:

o [11C]Methylation: A common method for carbon-11 labeling involves the reaction of a
suitable precursor (e.g., a desmethylated analog) with a methylating agent like [11C]methyl
iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTT).

 Purification: The crude reaction mixture is typically purified using high-performance liquid
chromatography (HPLC) to isolate the desired radiolabeled compound from unreacted
precursors and byproducts.

» Formulation: The purified radioligand is then formulated in a physiologically compatible
solution for in vivo administration.

2. In Vitro Characterization:

¢ Binding Affinity and Selectivity: Competition binding assays are performed using cell
membranes or tissue homogenates expressing the target receptor and a known radioligand
to determine the inhibition constant (Ki) of the new compound. Selectivity is assessed by
testing its binding affinity for other related receptors.

o Autoradiography: This technique is used to visualize the distribution of the radioligand in
tissue sections, providing information about its specific binding to the target.

3. In Vivo Evaluation in Preclinical Models:

» PET Imaging: The radioligand is administered to animal models (e.g., rodents or non-human
primates), and dynamic PET scans are acquired to assess its brain uptake, regional
distribution, and kinetics.
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e Blocking Studies: To confirm target-specific binding, a blocking agent (an unlabeled
compound that binds to the same target) is co-administered or pre-administered to
demonstrate a reduction in the radioligand's signal in target-rich regions.

o Metabolite Analysis: Blood and brain samples are collected at various time points after
radioligand injection to identify and quantify radiometabolites, which can affect the
interpretation of PET data.

Visualizing the Drug Discovery and Development
Workflow

The following diagram illustrates a typical workflow for the development of a novel PET
radioligand.

Click to download full resolution via product page

Caption: Workflow for PET Radioligand Development.

Conclusion

While a technical guide on the specific radioligand "[11C]AZD3391" cannot be provided due to
a lack of available information, this document offers a comprehensive overview of related areas
of potential interest. The information on the Mcl-1 inhibitor AZD5991 and the landscape of a2C-
adrenergic receptor antagonists and their potential for PET imaging provides a valuable
resource for researchers in the field of drug development and molecular imaging. The outlined
experimental protocols and the visualized workflow offer a foundational understanding of the
processes involved in the development of novel PET radioligands. Should information on "
[11C]AZD3391" become publicly available in the future, this guide will be updated accordingly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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